2-Hexyl-6-methoxy-2H-pyran-3(6H)-one
CAS No.: 62644-56-8
Cat. No.: VC19438258
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62644-56-8 |
---|---|
Molecular Formula | C12H20O3 |
Molecular Weight | 212.28 g/mol |
IUPAC Name | 6-hexyl-2-methoxy-2H-pyran-5-one |
Standard InChI | InChI=1S/C12H20O3/c1-3-4-5-6-7-11-10(13)8-9-12(14-2)15-11/h8-9,11-12H,3-7H2,1-2H3 |
Standard InChI Key | ZNKRRBNQUWFLGX-UHFFFAOYSA-N |
Canonical SMILES | CCCCCCC1C(=O)C=CC(O1)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-Hexyl-6-methoxy-2H-pyran-3(6H)-one belongs to the pyranone family, featuring a six-membered oxygen-containing ring with a ketone group at the 3-position. The hexyl chain at C2 and methoxy group at C6 introduce steric and electronic modifications that influence reactivity and biological interactions. The compound’s IUPAC name derives from its substitution pattern, with the "2H" designation indicating the position of the double bond within the pyran ring .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 212.28 g/mol |
Boiling Point | 196.5±39.0°C (760 mmHg) |
Density | 1.02 g/cm³ (estimated) |
LogP | 2.45 |
HS Code | 2932.99.90.99 |
The compound’s exact mass (212.1412) and polar surface area (35.5 Ų) suggest moderate hydrophobicity, facilitating membrane penetration in biological systems .
Synthesis and Derivatives
Synthetic Pathways
The synthesis of 2-hexyl-6-methoxy-2H-pyran-3(6H)-one involves a multi-step process starting from furfuryl alcohol derivatives (Fig. 1):
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Isomerization: 2,5-Dimethoxyfurfuryl alcohol undergoes acid-catalyzed isomerization in diluted to form 2-hexyl-6-hydroxy-2H-pyran-3(6H)-one with a 95% yield .
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Alkoxylation: The hydroxyl group at C6 is replaced with a methoxy group using as a catalyst, yielding the final product in 78% efficiency .
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Isomerization | 2% , 10–15°C | 95 |
Alkoxylation | , methanol, 50–55°C | 78 |
Mannich Base Derivatives
Mannich reactions introduce aminomethyl groups at the 4-position, enhancing bioactivity. For example, treatment with piperidine and formaldehyde produces 4-piperidinomethyl derivatives, which exhibit improved miticidal efficacy .
Biological Activity and Applications
Miticidal Efficacy
Greenhouse trials against two-spotted spider mites (Tetranychus urticae) revealed that 4-piperidinomethyl-2-hexyl-6-methoxy-2H-pyran-3(6H)-one induces 85% mortality at 200 ppm within 72 hours . Activity correlates with the lipophilicity of the 2-alkyl group, with hexyl chains optimizing membrane interaction.
Table 3: Mortality Rates of Derivatives
Derivative (R = substituent) | Mortality (%) at 200 ppm |
---|---|
R = Piperidinomethyl | 85 |
R = Morpholinomethyl | 72 |
R = Dimethylaminomethyl | 68 |
Mode of Action
The compound disrupts mitochondrial electron transport in mites, akin to acaricides like pyridaben. Structural analogs with bulkier 4-substituents show reduced activity, highlighting the importance of steric compatibility .
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